molecular formula C17H13BrN2O3 B3016936 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide CAS No. 1704519-83-4

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide

Cat. No.: B3016936
CAS No.: 1704519-83-4
M. Wt: 373.206
InChI Key: RLOJYSNGITTYPI-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN2O3 and its molecular weight is 373.206. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiprotozoal Agents

Research on compounds structurally related to "5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide" includes the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases caused by these pathogens (Ismail et al., 2004).

Synthesis and Crystal Structure

Another study focused on the synthesis, spectroscopic characterization, and crystal structure of a related compound, "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide." This research provides valuable insights into the molecular structure and potential interactions of similar bromo-furan-carboxamide derivatives, which could be relevant for designing compounds with specific biological activities (Anuradha et al., 2014).

Anti-Bacterial Activities

Further research into N-(4-bromophenyl)furan-2-carboxamide derivatives, which share a functional group with the compound of interest, explored their Suzuki-Miyaura cross-coupling synthesis and evaluated their anti-bacterial activities against clinically isolated drug-resistant bacteria. This study demonstrates the potential of furan-carboxamide derivatives in developing new antibacterial agents (Siddiqa et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been known to target serine/threonine-protein kinases , which play a crucial role in various cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death .

Mode of Action

It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reactions, which this compound might be involved in, are known to affect various biochemical pathways by enabling the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as the presence of certain functional groups and the ph of the environment .

Result of Action

Similar compounds have been known to exhibit various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by the pH of the environment . Additionally, the presence of other compounds, such as palladium catalysts, can influence the compound’s participation in SM cross-coupling reactions .

Properties

IUPAC Name

5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-15-8-7-14(23-15)17(21)20-11-12-4-3-5-13(10-12)22-16-6-1-2-9-19-16/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOJYSNGITTYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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